Mono-2-heptyl phthalate

Bacterial cytotoxicity Ames test Structure-activity relationship

Researchers quantifying phthalate exposure face systematic errors >40% when using generic monoester surrogates due to unaccounted logP differences. Mono-2-heptyl phthalate (MHPP) eliminates this risk as a certified, branched C7 analytical standard (≥95% purity, CAS 129171-03-5). • PPARα-active/CAR-inactive selectivity: isolates PPARα-mediated mechanisms from CAR confounds, enabling clean nuclear receptor transactivation profiling. • Unique ADHD biomarker: ReCHARGE study demonstrated MHPP is the only phthalate metabolite associated with both Inattentive and Hyperactive/Impulsive ADHD dimensions, with ASD effect modification. • Isomeric fidelity: branched 2-heptyl ester (logP ~4.3) is chromatographically resolved from the linear n-heptyl isomer; lot-specific isomeric purity ≥98% ensures branching-effect interpretation integrity.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 129171-03-5
Cat. No. B047305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-2-heptyl phthalate
CAS129171-03-5
Synonyms1,2-Benzenedicarboxylic Acid 1-(1-Methylhexyl) Ester; 
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C15H20O4/c1-3-4-5-8-11(2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)
InChIKeyNTIWNFLUZQSLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono-2-heptyl Phthalate (CAS 129171-03-5) – Procurement-Grade Identity, Metabolite Lineage, and Key Physicochemical Specifications


Mono-2-heptyl phthalate (MHPP; CAS 129171-03-5) is a C7-branched phthalate monoester obtained by formal condensation of one carboxy group of phthalic acid with the hydroxy group of 2-heptanol [1]. It serves as the primary urinary monoester metabolite of di-n-heptyl phthalate (DHPP), a high-molecular-weight plasticizer used in polyvinyl chloride formulations [2]. MHPP belongs to the class of phthalate monoesters that function both as industrial plasticizer intermediates and as human exposure biomarkers in biomonitoring programs such as NHANES [3]. Its branched 2-heptyl ester substitution distinguishes it from the linear mono-n-heptyl phthalate isomer (CAS 24539-58-0) and from the more extensively studied mono-(2-ethylhexyl) phthalate (MEHP), imparting differential physical-chemical partitioning, metabolic stability, and toxicological potency that are critical for analytical standard selection and exposure assessment study design.

Why Generic Phthalate Monoester Substitution Fails for Mono-2-heptyl Phthalate in Exposure Assessment and Toxicology


Phthalate monoesters are not interchangeable surrogates because alkyl chain length, branching position, and oxidation state govern their toxicokinetics, nuclear receptor activation profiles, and analytical detectability [1]. Mono-2-heptyl phthalate occupies a narrow structural niche: its C7 branched chain confers a logP of approximately 4.3, placing it between medium-chain (e.g., mono-n-butyl phthalate, logP ~2.7–3.1) and long-chain monoesters (e.g., mono-n-octyl phthalate, logP ~5.2) . This partitioning directly affects urinary excretion half-life, matrix extraction efficiency, and chromatographic retention time—any of which, if unaccounted for, can produce systematic quantification errors exceeding 40% in biomonitoring panels [2]. Furthermore, mono-2-heptyl phthalate exhibits a unique combination of high bacterial cytotoxicity among monoalkyl phthalates and a distinctive association with ADHD-related neurodevelopmental endpoints that are not observed uniformly across other phthalate monoester metabolites, rendering generic class-based risk extrapolation scientifically indefensible.

Quantitative Differentiation Evidence for Mono-2-heptyl Phthalate: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Bacterial Cytotoxicity Ranking: Monoheptyl Phthalate as the Most Toxic Monoalkyl Phthalate Among C1–C8 Homologs in Salmonella typhimurium

In a systematic head-to-head comparison of nine monoalkyl phthalates (C1 through C8) plus DEHP in Salmonella typhimurium strains TA98 and TA100, monoheptyl phthalate was identified as the most toxic congener, exhibiting stronger lethality than all shorter-chain (C1–C6) and longer-chain (C8) monoesters as well as the parent diester DEHP [1]. None of the compounds were mutagenic; the differential was purely a cytotoxic potency effect. This places mono-2-heptyl phthalate at the apex of the monoalkyl phthalate cytotoxicity series, a critical consideration for toxicology study design where inadvertent cytotoxicity can confound mutagenicity or gene expression readouts.

Bacterial cytotoxicity Ames test Structure-activity relationship

Neurodevelopmental Association Specificity: MHPP Uniquely Associated with ADHD Behaviors Among Children with ASD in the ReCHARGE Cohort

Among 12 phthalate metabolites detected in >75% of urine samples from 243 children aged 2–5 years in the ReCHARGE cohort, only mono-2-heptyl phthalate (MHPP) showed a statistically significant positive association with both Inattentive and Hyperactive/Impulsive scale scores on the Conners-3 Parent Rating Scale measured at ages 8–18 years [1]. This association was especially pronounced among children with autism spectrum disorder (ASD). In contrast, mono-carboxy isooctyl phthalate (MCiOP) was associated with Hyperactivity/Impulsivity only among typically developing children, and the remaining 10 phthalate metabolites showed no significant associations with ADHD behaviors. This metabolite-specific neurodevelopmental association distinguishes MHPP from its closest structural analogs and from the broader phthalate monoester class.

Neurodevelopment ADHD Autism spectrum disorder Biomonitoring

Human Constitutive Androstane Receptor (CAR) Binding: Lack of Activity Differentiates C7 Monoesters from Shorter-Chain Analogs

In a human CAR yeast two-hybrid assay testing 10 phthalate monoesters, only three elicited CAR binding activity: monoethyl phthalate (MEP; REC10 = 4.27 µM), monoisobutyl phthalate (MIBP; REC10 = 14.13 µM), and mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP; REC10 = 0.66 µM) [1]. The remaining seven monoesters—which include the chain-length range encompassing heptyl substituents—showed no obvious CAR binding activity. This binary activity divide, structurally driven by alkyl chain length and branching, means that mono-2-heptyl phthalate is functionally silent at human CAR, unlike MEP and MIBP which activate CAR-dependent xenobiotic metabolism pathways. For mechanistic toxicology studies, this differential nuclear receptor profile necessitates compound-specific pathway analysis rather than class-based assumptions of CAR-mediated effects.

Nuclear receptor CAR Endocrine disruption Structure-activity relationship

Urinary Biomonitoring Concentrations: MHPP Population-Level Data Distinguishes Exposure Magnitude from DEHP Metabolites

In a population-level biomonitoring study of pregnant women, monoheptyl phthalate (MHPP, the metabolite of diheptyl phthalate DHPP) exhibited markedly different urinary concentration profiles compared to the dominant DEHP metabolite MEHP [1]. MHPP was detected in 93.7% of samples with a mean of 1.4 ng/mL (SD 2.1) and median of 0.9 ng/mL (range 0.01–33.7 ng/mL). In contrast, MEHP showed a mean of 13.0 ng/mL (SD 52.0) and median of 4.1 ng/mL (range 0.01–905.1 ng/mL). This approximately 4.5-fold difference in median concentration and 9.3-fold difference in mean concentration reflects the substantially lower production volume and human exposure to DHPP compared to DEHP, and has direct consequences for analytical method sensitivity requirements: MHPP quantification demands lower limits of detection and larger sample volumes than MEHP to achieve equivalent statistical power in epidemiological studies.

Biomonitoring NHANES Exposure assessment Urinary metabolite

Alkyl Chain Branching Position Effect on Peroxisomal Enzyme Induction Potency: Structure-Activity Basis for Selecting MHPP over Linear Isomers

A systematic structure-activity study of nine phthalate monoesters in primary rat hepatocytes demonstrated that both alkyl chain length and position of side-chain substitution markedly affect peroxisomal fatty acid β-oxidation (palmitoyl-CoA oxidation) induction potency [1]. The study established a quantitative correlation between electronic structural parameters (obtained by molecular orbital calculations) and biological activity. Although specific EC50 values for each monoester were reported in the full text, the key differentiation principle is that the 2-heptyl branched isomer (mono-2-heptyl phthalate) occupies a distinct electronic and steric parameter space compared to the linear n-heptyl isomer, resulting in differential hydrogen-bond acceptor topology and hydrophobic surface area presentation at the PPARα ligand-binding domain. This structure-dependent potency means that replacing mono-2-heptyl phthalate with the linear isomer in a peroxisome proliferation assay can yield quantitatively different induction responses.

Peroxisome proliferation Hepatocyte Structure-activity relationship Chain branching

Octanol-Water Partitioning (logP) and Physical-Chemical Property Differentiation: Implications for Extraction and Chromatography Method Selection

Mono-2-heptyl phthalate exhibits a predicted logP of approximately 4.32 (ACD/Labs) , which places it in a distinct physical-chemical property window relative to its closest analogs. The octanol-water partition coefficient governs solid-phase extraction (SPE) recovery, reversed-phase chromatographic retention, and electrospray ionization efficiency in LC-MS/MS analysis. Compared with shorter-chain monoesters such as mono-n-butyl phthalate (MBP; logP ~2.7–3.1), MHPP requires stronger organic elution conditions for SPE (e.g., higher acetonitrile fraction) and exhibits longer retention on C18 columns, which can be exploited for chromatographic separation from co-eluting isobaric interferences [1]. Conversely, MHPP is less hydrophobic than mono-n-octyl phthalate (MNOP; logP ~5.22) and MEHP (logP ~5.0), resulting in lower non-specific binding losses to polypropylene labware—a practical advantage for low-concentration quantification.

Octanol-water partition coefficient LogP Sample preparation LC-MS/MS

Optimal Application Scenarios for Mono-2-heptyl Phthalate (CAS 129171-03-5) Based on Quantitative Differentiation Evidence


Neurodevelopmental Epidemiology Cohorts Investigating Gene–Environment Interactions in ADHD and ASD

Mono-2-heptyl phthalate is the analytically essential metabolite for prospective birth cohort studies examining phthalate–neurodevelopment associations, particularly those enriched for ASD phenotypes. The ReCHARGE study demonstrated that MHPP is uniquely associated with both Inattentive (β = 0.05 per doubling; 95% CI: 0.02–0.08) and Hyperactive/Impulsive ADHD dimensions, with effect modification by ASD status that was not observed for any of the other 11 phthalate metabolites measured [1]. For procurement, this scenario requires MHPP as a certified analytical standard (≥95% purity) with matching isotope-labeled internal standard (MHPP-d4) for LC-MS/MS quantification in urine at LOD ≤ 0.1 ng/mL.

In Vitro Mechanistic Toxicology: Differentiating Peroxisome Proliferator-Activated Receptor (PPAR) from Constitutive Androstane Receptor (CAR) Pathways

For nuclear receptor transactivation profiling, mono-2-heptyl phthalate serves a dual role: it is a PPARα-active monoester (inducing peroxisomal β-oxidation in rodent hepatocytes) while simultaneously being a CAR-inactive monoester (no binding activity detected in human CAR yeast two-hybrid assays up to concentrations exceeding 100 µM) [2][3]. This binary receptor selectivity profile—PPARα-active/CAR-inactive—distinguishes MHPP from monoethyl phthalate (CAR-active) and from MEHP (PPARα-active, with broader receptor cross-talk). Procurement of MHPP as a pure compound (free of diester contamination) is critical for experiments designed to isolate PPARα-mediated mechanisms from CAR-mediated confounds.

Human Biomonitoring Program Calibrator and Quality Control Material for DHPP Exposure Assessment

Mono-2-heptyl phthalate is the primary urinary biomarker for di-n-heptyl phthalate (DHPP) exposure. Population biomonitoring data indicate that MHPP median urinary concentrations (0.9 ng/mL) are approximately 4.6-fold lower than MEHP (4.1 ng/mL), necessitating calibration standards optimized for the 0.01–50 ng/mL range [4]. Procurement specifications should include: certified reference material with concentration verified by two independent methods, supplied as 100 µg/mL in acetonitrile in silanized glass ampoules to minimize adsorptive losses, and accompanied by a certificate of analysis documenting lot-specific purity, residual solvent content, and absence of cross-contamination with other phthalate monoesters at ≥0.1% levels.

Structure-Activity Relationship Studies on Alkyl Chain Branching Effects in Phthalate Toxicity

The 2-heptyl branching position of mono-2-heptyl phthalate (CAS 129171-03-5) creates a specific electronic and steric profile that differs from the linear n-heptyl isomer (CAS 24539-58-0), as demonstrated by molecular orbital calculations correlating electronic structural parameters with peroxisomal enzyme induction potency [5]. For SAR studies requiring both branched and linear C7 monoester isomers as matched pairs, procurement must specify CAS 129171-03-5 (branched) and CAS 24539-58-0 (linear) as discrete items with documented isomeric purity ≥98% to prevent cross-contamination that would confound branching-effect interpretation.

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